DL-Penicillamine

Beschreibung

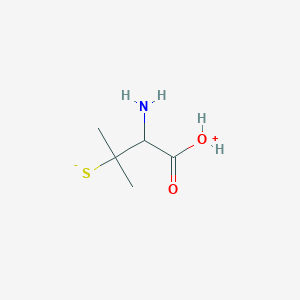

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNCNSJFMMFHPL-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037069 | |

| Record name | D-Penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

CRYSTALS; DECOMP 177.5 °C; SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE); HYGROSCOPIC; FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/, FREELY SOL IN WATER; SLIGHTLY SOL IN ALC; INSOL IN ETHER, CHLOROFORM. | |

| Record name | Penicillamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (D)-PENICILLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |

CAS No. |

771431-20-0, 52-67-5 | |

| Record name | D-Valine, 3-mercapto-, labeled with deuterium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771431-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Penicillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillamine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penicillamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNN1DV99GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (D)-PENICILLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

202-206 °C | |

| Record name | Penicillamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (D)-PENICILLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of DL-Penicillamine in Copper Chelation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Penicillamine has long been a cornerstone in the management of copper toxicosis, most notably in Wilson's disease. Its therapeutic efficacy is primarily attributed to its potent copper chelation properties. This technical guide provides a comprehensive examination of the mechanism of action of this compound in copper chelation, delving into the intricate chemical interactions, the complex structure of the resulting coordination compound, and its broader physiological implications. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the core processes to serve as a resource for researchers, scientists, and professionals in drug development.

The Chemical Interaction: A Multifaceted Mechanism

The primary mechanism of action of this compound in copper detoxification is its ability to form a stable, soluble complex with copper, which is then readily excreted in the urine.[1][2] However, the interaction is more complex than simple chelation and involves several key processes:

-

Reduction of Cu(II) to Cu(I): Penicillamine (B1679230), a thiol-containing compound, can reduce cupric ions (Cu(II)) to cuprous ions (Cu(I)).[3] This is a crucial step as Cu(I) forms a highly stable complex with penicillamine.

-

Chelation of Copper Ions: The penicillamine molecule possesses two primary donor atoms for chelation: the sulfur atom of the thiol group and the nitrogen atom of the amino group. These atoms coordinate with the copper ion to form a stable five-membered ring structure.

-

Formation of a Mixed-Valence Cluster: X-ray crystallography studies have revealed that the penicillamine-copper complex formed at physiological pH is not a simple mononuclear complex. Instead, it is a complex, water-soluble, mixed-valence cluster with the formula [Cu(I)₈Cu(II)₆(D-penicillaminate)₁₂Cl]⁵⁻.[4][5] In this cluster, eight cuprous ions are coordinated by the sulfur atoms of penicillamine, while six cupric ions are coordinated by both the sulfur and nitrogen atoms.

-

Induction of Metallothionein (B12644479): Evidence suggests that penicillamine treatment can increase the levels of hepatic metallothionein, a cysteine-rich protein with a high affinity for heavy metals, including copper.[6] This induced metallothionein can sequester excess copper in a non-toxic form within the liver.

-

Generation of Reactive Oxygen Species (ROS): The reduction of Cu(II) by penicillamine can lead to the generation of reactive oxygen species, such as hydrogen peroxide (H₂O₂).[7] While this can contribute to some of the adverse effects of the drug, it is also being explored for its potential cytotoxic effects in cancer cells with elevated copper levels.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of penicillamine with copper and its pharmacokinetic properties.

Table 1: Stability Constants of Penicillamine-Copper Complexes

| Complex Species | Log K | Conditions | Reference(s) |

| Cu(I)-Penicillamine | Could not be precisely determined due to low affinity | pH 4.5-7.5 | [3] |

| Cu(II)-Penicillamine | Not explicitly stated, but lower than other chelators | pH 4.5-7.5 | [3] |

Note: The determination of precise stability constants for the penicillamine-copper system is complex due to the redox reactions and the formation of the mixed-valence cluster. The available data suggests a lower binding affinity for copper compared to other chelators like trientine and 8-hydroxyquinolines.[3]

Table 2: Pharmacokinetic Parameters of D-Penicillamine

| Parameter | Value | Species | Reference(s) |

| Bioavailability | Highly variable | Humans | [1] |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | Humans | Not explicitly cited |

| Elimination Half-life | 1 hour | Humans | [1] |

| Protein Binding | ~80% | Humans | Not explicitly cited |

| Excretion | Primarily via urine | Humans | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of penicillamine in copper chelation.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a classical method used to determine the stability constants of metal-ligand complexes.

-

Principle: This method involves monitoring the change in the potential of an ion-selective electrode (ISE) for the metal ion of interest (in this case, a copper ISE) or a pH electrode as a solution of the ligand (penicillamine) is titrated with a standard solution of a strong base or acid. The resulting titration curve can be used to calculate the free metal ion and ligand concentrations at equilibrium, which in turn allows for the determination of the stability constants.[8]

-

Methodology:

-

Solution Preparation: Prepare solutions of the metal ion (e.g., copper nitrate), the ligand (this compound), a strong acid (e.g., nitric acid), and a strong base (e.g., sodium hydroxide) of known concentrations in a suitable ionic strength medium (e.g., 0.1 M KNO₃) to maintain constant activity coefficients.

-

Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration: Titrate a solution containing the metal ion and the ligand with the standard base solution. Record the pH or the potential of the copper ISE at regular intervals of titrant addition.

-

Data Analysis: Plot the pH or potential against the volume of titrant added to obtain the titration curve. Use specialized software to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[9][10]

-

Spectroscopic Analysis of the Penicillamine-Copper Interaction

UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying the formation and structure of the penicillamine-copper complex.

-

UV-Visible Spectrophotometry:

-

Principle: The formation of the penicillamine-copper complex results in a characteristic absorption spectrum in the visible region, often appearing as a purple solution.[11] The intensity of this absorption is proportional to the concentration of the complex, allowing for the study of its formation and stoichiometry.

-

Methodology:

-

Prepare a series of solutions with a constant concentration of copper(II) ions and varying concentrations of penicillamine.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the complex.

-

Plot the absorbance versus the molar ratio of penicillamine to copper. The inflection point of the curve indicates the stoichiometry of the complex.

-

-

-

¹H NMR Spectroscopy:

-

Principle: ¹H NMR spectroscopy can provide detailed information about the structure of the penicillamine-copper complex in solution. The chemical shifts and line broadening of the proton signals of penicillamine upon coordination to copper can reveal which functional groups are involved in the binding.[12]

-

Methodology:

-

Prepare a solution of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Acquire a ¹H NMR spectrum of the free ligand.

-

Add a solution of a copper salt (e.g., CuCl₂) to the NMR tube and acquire a series of ¹H NMR spectra at different copper-to-ligand ratios.

-

Analyze the changes in the chemical shifts and line widths of the penicillamine protons to identify the coordination sites.

-

-

In Vivo Evaluation in Animal Models of Wilson's Disease

Animal models that mimic the copper overload seen in Wilson's disease are essential for evaluating the efficacy of chelating agents like penicillamine. The toxic milk mouse is a commonly used model.[13][14]

-

Principle: Toxic milk mice have a mutation in the Atp7b gene, leading to hepatic copper accumulation and liver damage, similar to human Wilson's disease.[14] The efficacy of penicillamine is assessed by its ability to reduce liver copper content and improve liver function in these animals.

-

Experimental Workflow:

-

Animal Model: Use homozygous toxic milk mice and their wild-type littermates as controls.

-

Treatment: Administer this compound to the toxic milk mice, typically via oral gavage, for a specified period. Include a vehicle-treated control group of toxic milk mice.

-

Sample Collection: At the end of the treatment period, collect blood and liver tissue samples from all groups.

-

Biochemical Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST) to assess liver function.

-

Copper Quantification: Determine the copper content in the liver tissue using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

-

Histopathology: Perform histological analysis of liver sections to evaluate the extent of liver damage (e.g., inflammation, fibrosis).

-

Data Analysis: Compare the biochemical and histological parameters between the treated and untreated toxic milk mice to determine the therapeutic efficacy of penicillamine.[13]

-

Single Crystal X-ray Diffraction of the Penicillamine-Copper Complex

This technique provides the most definitive structural information of the complex in its solid state.

-

Principle: When a single crystal of the penicillamine-copper complex is irradiated with X-rays, the X-rays are diffracted in a specific pattern that is dependent on the arrangement of atoms within the crystal. By analyzing this diffraction pattern, the three-dimensional structure of the complex can be determined at atomic resolution.[8]

-

Methodology:

-

Crystallization: Grow single crystals of the penicillamine-copper complex of suitable size and quality. This is often the most challenging step and may require screening of various crystallization conditions (e.g., solvent, temperature, pH).

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. A detector records the intensities and positions of the diffracted X-rays.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial structure is solved using various computational methods and then refined to best fit the experimental data.

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action.

Caption: The core chelation process of this compound with copper.

Caption: Cellular effects of this compound beyond simple chelation.

Caption: Workflow for evaluating this compound in a mouse model.

Conclusion

The mechanism of action of this compound in copper chelation is a sophisticated process that extends beyond a simple binding event. It involves the reduction of copper, the formation of a unique mixed-valence cluster, and the modulation of cellular processes such as metallothionein induction and ROS generation. A thorough understanding of these multifaceted interactions, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development of effective chelation therapies and for exploring the broader therapeutic potential of this important drug. This guide provides a foundational resource for researchers and drug development professionals engaged in this field.

References

- 1. Systematic review: clinical efficacy of chelator agents and zinc in the initial treatment of Wilson disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Molecular reactivity of thiolate-protected noble metal nanoclusters: synthesis, self-assembly, and applications - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04620E [pubs.rsc.org]

- 3. Copper-D-penicillamine complex as potential contrast agent for MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of oral chelators in treatment of patients with Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. asianpubs.org [asianpubs.org]

- 9. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 10. sciepub.com [sciepub.com]

- 11. 1H NMR studies of the reactions of copper(I) and copper(II) with D-penicillamine and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Toxic milk mice models of Wilson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

Synthesis of DL-Penicillamine from Isobutyraldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-penicillamine is a racemic mixture of the chelating agent penicillamine, utilized in the treatment of Wilson's disease and certain other medical conditions. While D-penicillamine is the therapeutically active enantiomer, the synthesis of the racemic mixture is a critical first step in many manufacturing processes. This technical guide provides an in-depth overview of the synthesis of this compound, commencing from the readily available starting material, isobutyraldehyde (B47883). The primary industrial route, known as the Asinger process, involves the formation of a key thiazoline (B8809763) intermediate, followed by hydrolysis to yield the final product.[1] This document outlines the detailed reaction pathway, experimental protocols, and quantitative data associated with this synthesis.

Overall Synthesis Pathway

The synthesis of this compound from isobutyraldehyde is a two-step process:

-

Asinger Reaction: Isobutyraldehyde reacts with elemental sulfur and ammonia (B1221849) to form the heterocyclic intermediate, 2-isopropyl-5,5-dimethyl-Δ³-thiazoline.

-

Hydrolysis: The thiazoline intermediate is subsequently hydrolyzed under acidic conditions to yield this compound, which is typically isolated as its hydrochloride salt. The free amino acid can then be obtained by neutralization.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound from isobutyraldehyde.

| Step | Reaction | Starting Materials | Product | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

| 1 | Asinger Reaction | Isobutyraldehyde, Sulfur, Ammonia | 2-Isopropyl-5,5-dimethyl-Δ³-thiazoline | Azeotropic removal of water | ~80 | Not Specified | [2] |

| 2 | Hydrolysis | N-formylisopropyl-D,L-penicillamine (similar intermediate) | This compound Hydrochloride | 15% Hydrochloric acid, 95°C, 1 hour | 90.5 | Not Specified | [3] |

| 3 | Neutralization | This compound Hydrochloride | This compound | Triethylamine (B128534) in ethanol, pH 6.5-7 | 99.1 | Not Specified | [3] |

| Alternate Hydrolysis | Hydrolysis of a thiazolidine (B150603) derivative | Thiazolidine derivative | D-Penicillamine Hydrochloride | Concentrated HCl, reflux | 79 | 98.3 | [4] |

Experimental Protocols

Step 1: Synthesis of 2-Isopropyl-5,5-dimethyl-Δ³-thiazoline (Asinger Reaction)

This protocol is based on the principles of the Asinger reaction as described in the literature.[1][2]

Materials:

-

Isobutyraldehyde

-

Elemental Sulfur

-

Ammonia (gas or solution in methanol)

-

Toluene (or another suitable azeotropic solvent)

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a Dean-Stark trap, add isobutyraldehyde and toluene.

-

With vigorous stirring, introduce elemental sulfur into the mixture.

-

Begin to bubble ammonia gas through the reaction mixture or add a methanolic ammonia solution. The reaction is exothermic and should be controlled with appropriate cooling.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction. The reaction typically yields approximately 80% of the thiazoline.[2]

-

After cooling, the reaction mixture is subjected to fractional distillation under reduced pressure to isolate the 2-isopropyl-5,5-dimethyl-Δ³-thiazoline. The product has a boiling point of 68-70 °C at 12 torr.[2]

Step 2: Hydrolysis of 2-Isopropyl-5,5-dimethyl-Δ³-thiazoline to this compound Hydrochloride

This protocol is adapted from procedures for the hydrolysis of similar thiazolidine derivatives.[3][4]

Materials:

-

2-Isopropyl-5,5-dimethyl-Δ³-thiazoline

-

15% Hydrochloric Acid

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, add the 2-isopropyl-5,5-dimethyl-Δ³-thiazoline.

-

Add a 15% aqueous solution of hydrochloric acid to the flask.

-

Heat the mixture to 95°C and maintain it at reflux for 1 hour.[3] The progress of the reaction can be monitored by a suitable analytical technique such as TLC or HPLC.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The resulting aqueous solution is then concentrated under reduced pressure to yield crude this compound hydrochloride as a solid. This step has been reported to proceed with a yield of 90.5% for a similar substrate.[3]

Step 3: Isolation of this compound

Materials:

-

This compound Hydrochloride

-

Absolute Ethanol

-

Triethylamine

Procedure:

-

Dissolve the crude this compound hydrochloride in absolute ethanol.

-

Cool the solution to 5°C in an ice bath.

-

Slowly add triethylamine dropwise with constant stirring to adjust the pH of the solution to 6.5-7.[3]

-

The free this compound will precipitate out of the solution.

-

Filter the solid product and wash it with cold absolute ethanol.

-

Dry the product under vacuum to obtain pure this compound. This final step has been reported with a yield of 99.1%.[3]

Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Asinger Reaction Mechanism

Caption: Plausible mechanism for the Asinger reaction.

References

- 1. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Application of D-Penicillamine_Chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. CN111909067A - Organic total synthesis method of D-penicillamine - Google Patents [patents.google.com]

The Dichotomy of a Chiral Molecule: An In-depth Technical Guide to the Stereochemistry and Biological Activity of Penicillamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillamine (B1679230), a chiral molecule with two distinct stereoisomers, D-penicillamine and L-penicillamine, presents a compelling case study in the profound impact of stereochemistry on biological activity. This technical guide provides a comprehensive analysis of the stereoselective therapeutic benefits and toxicities of penicillamine isomers. The therapeutically valuable (S)-penicillamine, or D-penicillamine, serves as a chelating agent in Wilson's disease and a disease-modifying antirheumatic drug (DMARD). In contrast, the (R)-penicillamine, or L-penicillamine, is toxic, primarily through its interference with pyridoxine (B80251) (vitamin B6) metabolism. This guide delves into the mechanisms of action, summarizes quantitative data on efficacy and toxicity, provides detailed experimental protocols for isomer separation and biological activity assessment, and visualizes key signaling pathways and experimental workflows.

Introduction: The Significance of Chirality

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles due to their specific interactions with chiral biological macromolecules such as enzymes and receptors.[1] Penicillamine serves as a classic example of this principle, where one enantiomer is a valuable therapeutic agent and the other is a toxic compound.[2][3]

D-(–)-(S)-Penicillamine is the therapeutically active isomer, employed in the treatment of Wilson's disease, cystinuria, and severe rheumatoid arthritis.[4] Its mechanisms of action are diverse, ranging from the chelation of heavy metals to the modulation of the immune system.[5][6] Conversely, L-(+)-(R)-Penicillamine is known for its toxicity, which is largely attributed to its potent inhibition of pyridoxine-dependent enzymes.[7] This guide will explore these contrasting biological activities in detail.

Stereochemistry and Physicochemical Properties

Penicillamine, chemically known as 3-mercapto-D-valine, is a trifunctional organic compound containing a thiol group, an amino group, and a carboxylic acid.[2] The chiral center at the α-carbon results in two stereoisomers: D-penicillamine and L-penicillamine.

| Property | D-Penicillamine | L-Penicillamine |

| IUPAC Name | (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid | (2R)-2-amino-3-methyl-3-sulfanylbutanoic acid |

| CAS Number | 52-67-5 | 1113-41-3 |

| Molecular Formula | C5H11NO2S | C5H11NO2S |

| Molar Mass | 149.21 g/mol | 149.21 g/mol |

| Optical Rotation | (–) levorotatory | (+) dextrorotatory |

| Biological Role | Therapeutic | Toxic |

Biological Activity and Mechanisms of Action

The biological activities of the penicillamine isomers are strikingly different, highlighting the stereospecificity of their interactions within the body.

D-Penicillamine: The Therapeutic Enantiomer

D-penicillamine is utilized in several clinical applications due to its distinct biochemical properties.

In Wilson's disease, a genetic disorder leading to copper accumulation, D-penicillamine acts as a chelating agent.[5] It binds to excess copper, forming a stable, soluble complex that is then excreted in the urine.[5]

In cystinuria, an inherited condition causing the formation of cystine kidney stones, D-penicillamine participates in a disulfide exchange reaction with cystine. This reaction forms a more soluble mixed disulfide of penicillamine-cysteine, which is readily excreted, thereby preventing stone formation.[8]

The mechanism of D-penicillamine in rheumatoid arthritis is not fully elucidated but is known to involve immunomodulation.[5] It has been shown to reduce the numbers of T-lymphocytes, inhibit macrophage function, and decrease levels of interleukin-1 (IL-1) and rheumatoid factor.[2][9] One proposed mechanism involves the binding of D-penicillamine to aldehydes on the surface of macrophages, leading to their activation and subsequent modulation of the immune response through cytokine release, including TNF-alpha, IL-6, and IL-23.[9]

L-Penicillamine: The Toxic Enantiomer

The primary mechanism of L-penicillamine's toxicity is its interference with vitamin B6 metabolism.[2][3] It acts as an antagonist to pyridoxine by forming a stable thiazolidine (B150603) ring with pyridoxal (B1214274) phosphate (B84403), the active form of vitamin B6.[7] This inactivation of pyridoxal phosphate inhibits the function of numerous essential enzymes that require it as a cofactor, leading to a range of toxic effects.[7]

Quantitative Data on Biological Activity

While extensive clinical data exists for D-penicillamine, direct comparative quantitative data for the L-isomer is limited due to its toxicity.

| Parameter | D-Penicillamine | L-Penicillamine | Reference |

| Oral LD50 (Rat) | >2000 mg/kg | Not widely reported due to toxicity | [10] |

| Antipyridoxine Effect | Weak | Potent | [7] |

| Clinical Use | Wilson's Disease, Cystinuria, Rheumatoid Arthritis | None | [3][4] |

Adverse Effects of D-Penicillamine (Data from Clinical Trials)

| Adverse Effect | Incidence in D-Penicillamine Group | Incidence in Placebo Group | Reference |

| Any Adverse Event | High (specific percentage not uniformly reported) | Lower than D-penicillamine group | [4] |

| Rash | ~20-30% | Lower than D-penicillamine group | [4] |

| Gastrointestinal Upset | ~10-20% | Lower than D-penicillamine group | [4] |

| Proteinuria | ~5-15% | Lower than D-penicillamine group | [4] |

| Thrombocytopenia | ~2-5% | Lower than D-penicillamine group | [4] |

Experimental Protocols

Separation of D- and L-Penicillamine by HPLC

This protocol describes a method for the chiral separation of penicillamine enantiomers using high-performance liquid chromatography (HPLC).

Objective: To separate and quantify D- and L-penicillamine.

Materials:

-

HPLC system with UV or fluorescence detector

-

Chiral stationary phase column (e.g., a Pirkle-type column)

-

D-penicillamine and L-penicillamine standards

-

Mobile phase: Isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile)

-

Derivatizing agent (optional, for enhanced detection): e.g., N-[4-(6-dimethylamino-2-benzofuranyl)phenyl] maleimide (B117702) (DBPM)

Procedure:

-

Standard Preparation: Prepare stock solutions of D- and L-penicillamine in a suitable solvent (e.g., water or mobile phase).

-

Sample Preparation: Dissolve the sample containing penicillamine in the mobile phase. If derivatization is used, follow the specific protocol for the chosen reagent. For example, with DBPM, the sample is mixed with the reagent and incubated to allow for the formation of fluorescent derivatives.

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate.

-

Inject a defined volume of the standard or sample solution onto the column.

-

Elute the components isocratically.

-

Detect the enantiomers using a UV or fluorescence detector at the appropriate wavelength.

-

-

Data Analysis: Identify the peaks corresponding to D- and L-penicillamine based on the retention times of the standards. Quantify the amount of each enantiomer by comparing the peak areas to a standard curve.

In Vitro Copper Chelation Assay

This protocol outlines a method to assess the copper-chelating ability of D-penicillamine.

Objective: To determine the efficacy of D-penicillamine in chelating copper ions.

Materials:

-

D-penicillamine solution of known concentration

-

Copper (II) sulfate (B86663) (CuSO4) solution of known concentration

-

Bathocuproinedisulfonic acid disodium (B8443419) salt (BCS) solution (indicator)

-

UV-Vis spectrophotometer

-

pH meter and buffers

Procedure:

-

Prepare a series of solutions containing a fixed concentration of CuSO4 and varying concentrations of D-penicillamine at a physiologically relevant pH (e.g., 7.4).

-

Allow the solutions to incubate for a specific period to allow for chelation to occur.

-

Add the BCS indicator solution to each sample. BCS forms a colored complex with unchelated copper ions.

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for the Cu(I)-BCS complex.

-

A decrease in absorbance indicates that D-penicillamine has chelated the copper, making it unavailable to react with BCS.

-

Construct a dose-response curve by plotting the percentage of copper chelated against the concentration of D-penicillamine.

T-Cell Proliferation Assay

This protocol describes a method to evaluate the effect of D-penicillamine on T-cell proliferation.

Objective: To assess the immunomodulatory effect of D-penicillamine on T-lymphocyte proliferation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

D-penicillamine solution

-

T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

-

Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Label the PBMCs with CFSE dye according to the manufacturer's instructions. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

-

Culture the CFSE-labeled PBMCs in a 96-well plate in the presence of varying concentrations of D-penicillamine.

-

Stimulate the T-cells to proliferate by adding a mitogen (e.g., PHA). Include unstimulated and stimulated control wells.

-

Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and analyze them by flow cytometry.

-

Gate on the T-cell population (e.g., using CD3 staining) and measure the fluorescence intensity of CFSE. A decrease in CFSE fluorescence intensity indicates cell proliferation.

-

Quantify the percentage of proliferating T-cells in each condition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to penicillamine's biological activity.

Caption: Proposed signaling pathway for D-penicillamine-induced immunomodulation.

Caption: Experimental workflow for HPLC-based chiral separation of penicillamine.

Caption: Mechanism of L-penicillamine toxicity via pyridoxine inhibition.

Conclusion

The stereochemistry of penicillamine provides a stark illustration of the importance of chirality in drug design and development. D-penicillamine, through its chelating and immunomodulatory properties, offers significant therapeutic benefits for specific medical conditions. In contrast, L-penicillamine's potent inhibition of essential enzymatic pathways renders it toxic. A thorough understanding of these stereoselective interactions is crucial for the safe and effective use of chiral drugs. Further research into the precise molecular mechanisms of D-penicillamine's immunomodulatory effects could lead to the development of more targeted and less toxic therapies for autoimmune diseases. This guide provides a foundational resource for researchers and clinicians working with this fascinating and clinically important molecule.

References

- 1. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penicillamine - Wikipedia [en.wikipedia.org]

- 3. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective [mdpi.com]

- 5. D-Penicillamine modulates hydrogen sulfide (H2S) pathway through selective inhibition of cystathionine-γ-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 8. Penicillamine ameliorates intestinal barrier damage in dextran sulfate sodium-induced experimental colitis mice by inhibiting cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-penicillamine-induced autoimmunity: relationship to macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

DL-Penicillamine vs. L-Penicillamine: A Technical Deep Dive into Comparative Toxicity and Pyridoxine Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillamine (B1679230), a chelating agent and a metabolite of penicillin, exists as two stereoisomers: D-penicillamine and L-penicillamine. While D-penicillamine has found therapeutic applications in conditions such as Wilson's disease and rheumatoid arthritis, the L-isomer is known for its significant toxicity. This in-depth technical guide explores the core differences in toxicity between DL-penicillamine (a racemic mixture) and L-penicillamine, with a primary focus on the mechanism of pyridoxine (B80251) (vitamin B6) inhibition. This document provides a comprehensive overview of the available quantitative toxicological data, detailed experimental methodologies for assessing these effects, and visual representations of the key biochemical pathways and experimental workflows.

Introduction

The chirality of a drug molecule can have profound implications for its pharmacological and toxicological profile. In the case of penicillamine, the D- and L-enantiomers exhibit markedly different physiological effects. L-penicillamine is considerably more toxic than its D-isomer, a phenomenon primarily attributed to its potent antagonism of pyridoxine (vitamin B6).[1][2][3][4] This guide will dissect the mechanisms underlying this stereospecific toxicity and provide researchers and drug development professionals with a detailed understanding of the preclinical and clinical implications.

Comparative Toxicity of Penicillamine Isomers

The toxicity of penicillamine is highly dependent on its stereochemistry. L-penicillamine is demonstrably more toxic than D-penicillamine, and consequently, the racemic DL-mixture also exhibits greater toxicity than the pure D-isomer.

Quantitative Toxicological Data

| Isomer | Animal Model | Route of Administration | LD50 | Reference |

| D-Penicillamine | Rat | Oral | 6170 mg/kg | [1][2] |

| D-Penicillamine | Mouse | Oral | 720 mg/kg | [2] |

| D-Penicillamine | Rat | Intraperitoneal | 2080 mg/kg | [2] |

| D-Penicillamine | Mouse | Subcutaneous | 3810 mg/kg | [2] |

| D-Penicillamine | Rat | Subcutaneous | 4020 mg/kg | [2] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

While specific LD50 values for L-penicillamine and this compound from comparative oral toxicity studies in rats are not available in the provided search results, qualitative evidence consistently points to the higher toxicity of the L-isomer.

Mechanism of Pyridoxine Inhibition

The primary mechanism underlying the toxicity of L-penicillamine is its interference with the metabolism of pyridoxine (vitamin B6). Pyridoxal 5'-phosphate (PLP) is the biologically active form of vitamin B6 and serves as an essential cofactor for a vast array of enzymes, particularly those involved in amino acid metabolism.

L-penicillamine, and to a lesser extent D-penicillamine, can react with the aldehyde group of PLP to form a stable thiazolidine (B150603) ring structure.[5] This reaction effectively sequesters PLP, rendering it unavailable to act as a coenzyme for PLP-dependent enzymes. The greater inhibitory effect of L-penicillamine is attributed to its structural similarity to L-amino acids, the natural substrates for many PLP-dependent enzymes.

Signaling Pathway of Pyridoxine Metabolism and Penicillamine Inhibition

The following diagram illustrates the metabolic activation of pyridoxine and the inhibitory action of penicillamine.

Quantitative Data on Pyridoxine-Dependent Enzyme Inhibition

The formation of the thiazolidine adduct leads to the inhibition of numerous PLP-dependent enzymes. The following table presents available data on the inhibitory concentrations (IC50) of penicillamine isomers.

| Isomer(s) | Enzyme | IC50 | Reference |

| L-Penicillamine & D-Penicillamine | L-Homoserine O-acetyltransferase | ~2.0 mM | (Not explicitly cited in search results, but inferred from qualitative descriptions) |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

This section details the methodologies for key experiments used to assess the toxicity and pyridoxine-inhibiting effects of penicillamine.

Acute Oral Toxicity (LD50) Determination in Rodents

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Workflow:

References

The Telltale Thiol: An In-depth Technical Guide to the Biochemical Properties and Reactions of the DL-Penicillamine Thiol Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of DL-penicillamine, with a specific focus on the versatile reactions of its thiol group. Penicillamine (B1679230), a dimethylated analogue of the amino acid cysteine, owes its therapeutic efficacy in a range of conditions—from Wilson's disease to rheumatoid arthritis—to the high reactivity of its sulfhydryl moiety. This document delves into the core reactions of this functional group: sulfhydryl-disulfide exchange, metal chelation, and thiazolidine (B150603) formation, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to facilitate a deeper understanding for researchers and drug development professionals.

Core Thiol Group Reactions: A Quantitative Perspective

The therapeutic and biological effects of penicillamine are largely dictated by three key reactions involving its thiol group. The following sections summarize the available quantitative data for these reactions.

Sulfhydryl-Disulfide Exchange

A pivotal reaction in the mechanism of action of penicillamine, particularly in the treatment of cystinuria, is the thiol-disulfide exchange with cystine. This reaction breaks down the less soluble cystine into a more soluble mixed disulfide of penicillamine and cysteine, which is readily excreted.

Table 1: Quantitative Data for Penicillamine Thiol-Disulfide Exchange Reactions

| Reaction Parameter | Value | Conditions | Reference |

| Conditional Equilibrium Constants (K) for PSH + CSSC ⇌ PSSC + CSH | |||

| K1c = [PSSC][CSH] / [PSH][CSSC] | 0.23 ± 0.02 | pH 7.4 | [1] |

| Conditional Equilibrium Constants (K) for PSH + PSSC ⇌ PSSP + CSH | |||

| K2c = [PSSP][CSH] / [PSH][PSSC] | 0.09 ± 0.01 | pH 7.4 | [1] |

| Reduction of Penicillamine Disulfide by Glutathione | |||

| Initial Rate of Reduction (relative to captopril (B1668294) disulfide) | 267-fold less | pH 7.4 | [2] |

| Equilibrium Constant for Reduction (relative to captopril disulfide) | 875-fold less | pH 7.4 | [2] |

PSH: Penicillamine; CSSC: Cystine; PSSC: Penicillamine-cysteine mixed disulfide; CSH: Cysteine; PSSP: Penicillamine disulfide

Metal Chelation

Penicillamine is a well-established chelating agent, a property that is central to its use in treating Wilson's disease, a genetic disorder characterized by copper accumulation. The thiol group, along with the amino group, plays a crucial role in coordinating with heavy metal ions like copper, lead, and mercury, forming stable complexes that are subsequently eliminated from the body. While the affinity of D-penicillamine for copper is considered lower than that of other chelators, it remains a cornerstone of therapy.[3]

Table 2: Thermodynamic Data for Penicillamine-Copper Chelation

| Reaction Parameter | Value | Method | Reference |

| Gibbs Free Energy (ΔG) of DPEN-Cu Complexation Pathway | -24.3 kcal/mol | Computational | Not Found in Search |

Thiazolidine Formation

The reaction of the thiol and amino groups of penicillamine with aldehydes or ketones results in the formation of a five-membered thiazolidine ring. This reaction is particularly relevant to the drug's interaction with pyridoxal (B1214274) 5'-phosphate (the active form of vitamin B6), which can lead to a functional vitamin B6 deficiency.[4]

No specific quantitative kinetic or thermodynamic data for thiazolidine formation with various aldehydes was identified in the search results.

Experimental Protocols

This section outlines methodologies for studying the key reactions of the penicillamine thiol group.

Analysis of Thiol-Disulfide Exchange by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for monitoring the kinetics and equilibria of thiol-disulfide exchange reactions in solution.

Protocol: 1H NMR for Penicillamine-Cystine Exchange [1]

-

Sample Preparation:

-

Prepare solutions of D-penicillamine and L-cystine in D2O at the desired pH. A typical concentration is around 0.01 M.

-

Add a known concentration of an internal standard, such as tert-butanol, for quantification.

-

-

NMR Data Acquisition:

-

Acquire 1H NMR spectra at various time points after mixing the penicillamine and cystine solutions. Continue acquisition until the reaction reaches equilibrium (which can take over 200 hours).[1]

-

Use a spectrometer operating at a high field strength (e.g., 300 MHz or higher) for better resolution.

-

-

Data Analysis:

-

Identify the resonances corresponding to the methyl protons of penicillamine (PSH), penicillamine disulfide (PSSP), and the mixed disulfide (PSSC). These are typically well-resolved singlets.

-

Integrate the signals of these methyl protons to determine the relative concentrations of each species at different time points.

-

Calculate the conditional equilibrium constants (K1c and K2c) from the equilibrium concentrations.

-

Determine the conditional rate constant (k1c) by fitting the concentration of the mixed disulfide as a function of time to the appropriate rate equation.

-

Quantification of Penicillamine and its Disulfides by High-Performance Liquid Chromatography (HPLC)

HPLC with electrochemical detection is a sensitive and specific method for the simultaneous determination of penicillamine and its disulfide metabolites in biological samples.[5][6][7][8]

Protocol: HPLC-ECD for Penicillamine and its Disulfides [8]

-

Instrumentation:

-

A reverse-phase HPLC system equipped with an electrochemical detector with dual gold/mercury amalgam electrodes.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: An ion-pairing mobile phase, for example, a mixture of an aqueous buffer (like phosphate (B84403) buffer) with an organic modifier (like methanol (B129727) or acetonitrile) and an ion-pairing agent (like octanesulfonic acid).

-

Flow Rate: Typically around 1 mL/min.

-

-

Electrochemical Detection:

-

The upstream electrode is set to a reducing potential to convert the disulfides (penicillamine disulfide and penicillamine-cysteine mixed disulfide) to their corresponding thiols.

-

The downstream electrode is set to an oxidizing potential to detect the thiols (both the original free penicillamine and those generated from the reduction of disulfides).

-

-

Sample Preparation:

-

For plasma or urine samples, deproteinization is necessary. This can be achieved by adding an acid like perchloric acid or trichloroacetic acid, followed by centrifugation.

-

The supernatant is then injected into the HPLC system.

-

-

Quantification:

-

Create calibration curves using standards of known concentrations of penicillamine, penicillamine disulfide, and the mixed disulfide.

-

The peak areas from the chromatogram are used to determine the concentrations of each analyte in the sample.

-

Study of Metal Chelation using UV-Vis Spectroscopy

A competitive chelation assay using a chromophoric metal indicator can be employed to assess the relative affinity of penicillamine for metal ions.

Protocol: Competitive Copper Chelation Assay [3]

-

Reagents:

-

D-penicillamine solution.

-

A solution of a copper salt (e.g., CuSO4).

-

A solution of a chromophoric copper chelator that changes absorbance upon binding copper (e.g., Bathocuproinedisulfonic acid disodium (B8443419) salt - BCS).

-

-

Procedure:

-

In a cuvette, mix the copper salt solution with the BCS solution to form the colored copper-BCS complex.

-

Measure the initial absorbance at the wavelength of maximum absorbance for the copper-BCS complex.

-

Add the D-penicillamine solution to the cuvette.

-

Monitor the change in absorbance over time. A decrease in absorbance indicates that penicillamine is displacing BCS from the copper ion.

-

-

Analysis:

-

The extent of the absorbance decrease is proportional to the amount of copper chelated by penicillamine.

-

By comparing the results with other chelating agents, the relative binding affinity of penicillamine can be determined.

-

Visualizing Biochemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biochemical reactions of the penicillamine thiol group.

Caption: Thiol-Disulfide Exchange Reaction between Penicillamine and Cystine.

Caption: Mechanism of Copper Chelation by Penicillamine.

Caption: Thiazolidine Formation from Penicillamine and an Aldehyde.

Caption: Experimental Workflow for HPLC Analysis of Penicillamine.

Conclusion

The thiol group of this compound is a highly reactive functional moiety that underpins its diverse therapeutic applications. Through sulfhydryl-disulfide exchange, metal chelation, and thiazolidine formation, penicillamine modulates various physiological and pathological processes. While significant progress has been made in understanding these reactions, a need for more comprehensive quantitative kinetic and thermodynamic data remains. This guide has synthesized the current knowledge, providing a foundation for further research and development in leveraging the unique biochemical properties of penicillamine for therapeutic benefit. The provided experimental protocols offer a starting point for researchers aiming to investigate these reactions in greater detail, ultimately contributing to a more complete understanding of this important pharmaceutical agent.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Reversibility of disulfide formation. Comparison of chemical and enzyme-mediated reduction of penicillamine and captopril disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 5. researchgate.net [researchgate.net]

- 6. Methods for assaying D-penicillamine in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of penicillamine, penicillamine disulfide and penicillamine-glutathione mixed disulfide by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of DL-Penicillamine Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products of DL-penicillamine, a crucial chelating agent in various therapeutic applications. Understanding the degradation profile of this compound is paramount for ensuring its stability, safety, and efficacy in pharmaceutical formulations. This document details the primary degradation products, methodologies for their identification and quantification, and a summary of degradation behavior under various stress conditions.

Principal Degradation Products of this compound

This compound is susceptible to degradation through several pathways, primarily involving its thiol group. The major degradation products identified in various studies include:

-

Disulfides: The most common degradation products arise from the oxidation of the thiol group.

-

Penicillamine (B1679230) Disulfide (PSSP): Formed by the oxidation of two penicillamine molecules.

-

Penicillamine-Cysteine Disulfide (CSSP): A mixed disulfide formed between penicillamine and cysteine.[1]

-

Penicillamine-Glutathione Mixed Disulfide: Another mixed disulfide formed with glutathione.[1]

-

-

S-Methyl-D-penicillamine: A metabolite formed in the liver.[2]

-

Thiazolidine (B150603) Derivatives: Process-related impurities and potential degradants include thiazolidine carboxylic acid, thiazolidine carboxamide, thiazolidine carbonitrile, and dihydrothiozole.[2]

-

Penicillamine Trisulfide: A less common oxidation product.[2]

-

Penicillamine as a Degradant: It is important to note that penicillamine itself can be a degradation product of penicillin antibiotics under acidic conditions.[3]

Quantitative Analysis of Degradation under Stress Conditions

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[4] While specific quantitative data is dispersed across various studies, the following table summarizes the expected degradation behavior of this compound under different stress conditions.

| Stress Condition | Degradation Products Observed | Extent of Degradation |

| Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) | Penicillamine Disulfide, Minor unidentified polar impurities | Moderate |

| Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) | Penicillamine Disulfide, Penicillamine-Cysteine Disulfide | Significant |

| Oxidative Degradation (e.g., 3% H₂O₂ at RT) | Penicillamine Disulfide, Penicillamine Trisulfide | Extensive |

| Thermal Degradation (e.g., 80°C) | Penicillamine Disulfide, Minor unidentified impurities | Moderate |

| Photolytic Degradation (e.g., UV light exposure) | Penicillamine Disulfide | Slight to Moderate |

Note: The extent of degradation is illustrative and can vary significantly based on the specific experimental conditions (concentration, temperature, duration of exposure).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of this compound and its degradation products.[5][6][7] Often, derivatization is required to enhance the chromatographic properties and detectability of these compounds.

Representative HPLC Method for the Analysis of this compound and its Disulfide Degradants

This protocol is a synthesis of methodologies reported in the literature and serves as a starting point for method development.

1. Objective: To separate and quantify this compound, penicillamine disulfide, and penicillamine-cysteine disulfide in a sample.

2. Materials and Reagents:

- This compound reference standard

- Penicillamine disulfide reference standard

- Penicillamine-cysteine disulfide reference standard

- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)

- Water (HPLC grade)

- Phosphoric acid

- Derivatizing agent (e.g., N-(1-pyrenyl)maleimide - NPM)[6][8]

- Buffer solution (e.g., sodium acetate)

3. Chromatographic Conditions:

- HPLC System: A standard HPLC system with a UV or fluorescence detector.

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A gradient elution is often employed. For example:

- Mobile Phase A: Buffer (e.g., 0.05 M sodium acetate, pH adjusted to 3.5 with phosphoric acid)

- Mobile Phase B: Acetonitrile

- Gradient: Start with a low percentage of B, and gradually increase to elute the more non-polar compounds.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

- Detection:

- UV detection at a suitable wavelength (e.g., 210 nm for underivatized compounds).

- Fluorescence detection if a fluorescent derivatizing agent like NPM is used (Excitation/Emission wavelengths specific to the adduct).[8]

- Injection Volume: 20 µL.

4. Sample Preparation (with Derivatization):

- Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., water or buffer).

- Add the derivatizing agent solution (e.g., NPM in acetonitrile) to the sample solution.

- Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30 minutes at room temperature).

- Stop the reaction by adding an acid (e.g., phosphoric acid).

- Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

5. Data Analysis:

- Identify the peaks of this compound and its degradation products by comparing their retention times with those of the reference standards.

- Quantify the amount of each compound by measuring the peak area and comparing it to a calibration curve constructed using the reference standards.

Visualizations

Degradation Pathway of this compound

The primary degradation pathway for this compound involves the oxidation of its thiol group to form various disulfides.

Caption: Primary oxidative degradation pathway of this compound.

Experimental Workflow for Forced Degradation Study

The following workflow outlines the key steps in performing a forced degradation study for this compound.

Caption: Workflow for a forced degradation study of this compound.

References

- 1. Determination of penicillamine, penicillamine disulfide and penicillamine-glutathione mixed disulfide by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A kinetic analysis of the acidic degradation of penicillin G and confirmation of penicillamine as a degradation product - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of assay methods for D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods for assaying D-penicillamine in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). | Semantic Scholar [semanticscholar.org]

The Advent of a Versatile Chelator: A Technical History of Penicillamine's Synthesis and Therapeutic Applications

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and clinical journey of penicillamine (B1679230).

This technical guide delves into the scientific milestones that marked the journey of penicillamine from a laboratory curiosity to a crucial therapeutic agent. It provides a comprehensive overview of its discovery, the evolution of its chemical synthesis, and its establishment as a treatment for a range of metabolic and autoimmune disorders. This document is intended to serve as a detailed resource, offering insights into the foundational experiments and clinical investigations that have shaped our understanding and use of this unique molecule.

Discovery and Initial Characterization

The story of penicillamine begins as a serendipitous offshoot of penicillin research. First isolated as a degradation product of the penicillin antibiotic, its distinct chemical properties and therapeutic potential were later recognized through the pioneering work of Dr. John Walshe.

In the early 1950s, while studying amino acid metabolism, Dr. Walshe identified penicillamine in the urine of a patient with liver disease who was coincidentally being treated with penicillin.[1] This observation, initially of purely academic interest, later sparked a revolutionary idea for the treatment of Wilson's disease, a genetic disorder characterized by toxic copper accumulation.[1] Dr. Walshe hypothesized that the sulfhydryl group in penicillamine could chelate excess copper, facilitating its excretion from the body.[2] To test his hypothesis, he courageously ingested a gram of the compound himself to ensure its safety before administering it to a patient with Wilson's disease.[1] The subsequent dramatic increase in the patient's urinary copper excretion confirmed his theory and marked the dawn of penicillamine's therapeutic era.[1][2]

The Chemistry of Penicillamine: From Degradation to Total Synthesis

The journey to produce penicillamine in a pure and scalable manner involved a transition from reliance on penicillin degradation to the development of sophisticated total synthesis methodologies.

Semi-synthesis from Penicillin

The initial method for obtaining penicillamine was through the acid hydrolysis of penicillin.[3] This process, however, was expensive and yielded a product that could contain residual penicillin, posing a risk to allergic individuals.[4]

Experimental Protocol: Preparation of D-Penicillamine from Penicillin G Potassium Salt [4]

-

Hydrolysis: 100.0 g of penicillin G potassium salt is dissolved in 900 ml of water. 56.2 ml of a 20% aqueous sodium hydroxide (B78521) solution is added, and the mixture is stirred at 20°C for 50 minutes to induce hydrolysis and ring-opening, forming the corresponding penicilloic acid.

-

Acidification and Decarboxylation: 55.1 ml of 50% sulfuric acid is added to the solution, which is then stirred and filtered to yield penicilloic acid. This intermediate is then subjected to conditions that promote decarboxylation to form penilloic acid.

-

Thiazolidine (B150603) Ring Cleavage and Product Formation: The penilloic acid is treated with phenylhydrazine (B124118) in a nonaqueous organic solvent. This step cleaves the thiazolidine ring and ultimately yields D-penicillamine.

-

Purification: The crude product is purified by crystallization from an acetic acid solution with the addition of n-heptane to yield high-purity D-penicillamine (content >99.0%).

Total Synthesis of Penicillamine

The limitations of semi-synthesis spurred the development of total synthesis routes, offering a more controlled and potentially safer manufacturing process. One of the notable early methods is the Asinger synthesis for producing D,L-penicillamine, which is then resolved to obtain the desired D-enantiomer.

Experimental Protocol: Asinger Synthesis of D,L-Penicillamine [5][6]

The Asinger reaction is a multi-component reaction that, in this context, involves the reaction of isobutyraldehyde, sulfur, and ammonia (B1221849) to form a key thiazoline (B8809763) intermediate. This intermediate is then further reacted and hydrolyzed to yield racemic penicillamine.

-

Thiazoline Formation: Isobutyraldehyde, elemental sulfur, and ammonia are reacted to form 2-isopropyl-5,5-dimethyl-3-thiazoline.

-

Introduction of the Carboxylic Acid Group: The thiazoline intermediate undergoes a reaction to introduce a carboxylic acid functionality at the 4-position, often via a Strecker-type synthesis involving the addition of cyanide followed by hydrolysis.

-

Hydrolysis to D,L-Penicillamine: The resulting intermediate is hydrolyzed to open the thiazoline ring and yield a racemic mixture of D- and L-penicillamine.

Experimental Protocol: Racemic Resolution of D,L-Penicillamine [7]

The resolution of the racemic mixture is crucial as the L-isomer of penicillamine is toxic. An effective method for this separation involves the use of an optically active base, such as L-lysine.

-

Derivative Formation: The D,L-penicillamine is first converted to a suitable derivative, such as a formyl or acetyl derivative, to facilitate salt formation.

-

Diastereomeric Salt Formation: The D,L-penicillamine derivative is reacted with L-lysine in a suitable solvent. This results in the formation of two diastereomeric salts.

-

Separation: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization.

-

Hydrolysis: The separated diastereomeric salt of the D-penicillamine derivative is then hydrolyzed to remove the protecting group and the resolving agent, yielding optically pure D-penicillamine.

Therapeutic Applications of D-Penicillamine

The unique biochemical properties of D-penicillamine have led to its successful application in several distinct clinical conditions.

Wilson's Disease: A Landmark in Chelation Therapy

The primary and most celebrated therapeutic use of penicillamine is in the management of Wilson's disease. By chelating excess copper, it prevents its accumulation in vital organs such as the liver and brain, thereby mitigating the devastating effects of the disease.

Quantitative Data from Early Clinical Studies on Wilson's Disease

| Patient Group | Number of Patients | Mean Basal Urinary Copper Excretion (µ g/24h ) | Mean Urinary Copper Excretion after 500mg Penicillamine (µ g/24h ) |

| Pre-symptomatic | 192 (total) | 207.93 | Not specified |

| Hepatic Wilson's Disease | 192 (total) | 465.75 | Not specified |

| Neurological Wilson's Disease | 192 (total) | 305.58 | Highest among the groups |

Data compiled from a retrospective analysis of patients seen between 1955 and 2000.[8]

Experimental Protocol: Assessment of Urinary Copper Excretion [9][10][11]

-

Sample Collection: A 24-hour urine sample is collected in a metal-free plastic container. For a penicillamine challenge test, a baseline 24-hour urine sample is collected, followed by the administration of 500 mg of D-penicillamine, and a subsequent 24-hour urine collection.

-

Sample Preparation: The total volume of the 24-hour urine collection is recorded. A well-mixed aliquot is taken for analysis.

-

Analysis: The copper concentration in the urine sample is determined using atomic absorption spectrometry, specifically with a graphite (B72142) furnace for enhanced sensitivity.

-

Calculation: The total 24-hour urinary copper excretion is calculated by multiplying the copper concentration by the total urine volume.

Rheumatoid Arthritis: An Immunomodulatory Role

The use of penicillamine in rheumatoid arthritis, which began in the 1960s, revealed its immunomodulatory properties. Although its exact mechanism of action in this context is not fully elucidated, it is known to reduce the numbers of T-lymphocytes, inhibit macrophage function, and decrease levels of rheumatoid factor and interleukin-1.

Quantitative Data from a Meta-Analysis of Clinical Trials in Rheumatoid Arthritis [12][13][14]

| Dosage | Outcome Measure | Standardized Mean Difference (95% CI) vs. Placebo |

| Moderate (500 to <1000mg/day) | Tender Joint Counts | -0.51 (-0.88, -0.14) |

| Moderate (500 to <1000mg/day) | Pain | -0.56 (-0.87, -0.26) |

| Moderate (500 to <1000mg/day) | Physician's Global Assessment | -0.97 (-1.25, -0.70) |

| Moderate (500 to <1000mg/day) | Erythrocyte Sedimentation Rate (ESR) | -10.6 mm/hr |

| High (≥1000mg/day) | Tender Joint Counts | Statistically significant benefit |

| High (≥1000mg/day) | Pain | Statistically significant benefit |

Experimental Protocol: Assessment of Rheumatoid Arthritis Disease Activity [1][15][16][17]

Disease activity in rheumatoid arthritis during the early clinical trials of penicillamine was assessed using a combination of clinical and laboratory parameters.

-

Joint Assessment: A formal 28-joint count is performed to assess for tenderness and swelling.

-

Patient-Reported Outcomes: Patients complete questionnaires to assess pain on a visual analog scale (VAS) and overall disease activity (Patient Global Assessment).

-

Physician Assessment: The treating physician provides a global assessment of the patient's disease activity.

-

Laboratory Markers: Blood tests are conducted to measure inflammatory markers such as the Erythrocyte Sedimentation Rate (ESR) and C-reactive protein (CRP).

-

Composite Scores: These individual measures are often combined into composite scores such as the Disease Activity Score (DAS28) or the Clinical Disease Activity Index (CDAI) to provide a single, comprehensive measure of disease activity.

Cystinuria: A Chemical Approach to Stone Prevention

In the inherited metabolic disorder cystinuria, excessive excretion of the amino acid cystine leads to the formation of kidney stones. Penicillamine therapy offers a chemical solution to this problem. It undergoes a disulfide exchange reaction with cystine to form a more soluble mixed disulfide, thereby preventing the crystallization and formation of stones.

Quantitative Data from a Study in Pediatric Cystinuria [18][19]

| Parameter | Result |

| Number of Patients | 11 |

| Mean Reduction in Urinary Cystine Concentration | 54% ± 25% (range: 5% - 81%) |

| Incidence of New Stones while on Maintenance Therapy | 0 in compliant patients |

Experimental Protocol: Measurement of Urinary Cystine [3][20][21][22]

-

Sample Collection: A 24-hour urine specimen is collected. It is important to keep the urine refrigerated during collection to minimize degradation of cystine.

-

Sample Preparation: The total volume is recorded, and a well-mixed aliquot is taken. The sample may be acidified to improve the stability of cystine.

-

Analysis: The concentration of cystine in the urine is determined. A common method involves the use of high-performance liquid chromatography (HPLC) with electrochemical detection. This method can also be used to measure the mixed disulfide of cysteine and penicillamine. A simpler, colorimetric method based on the cyanide-nitroprusside test can be used for screening and monitoring.

-

Calculation: The total 24-hour urinary cystine excretion is calculated by multiplying the cystine concentration by the total urine volume.

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in the synthesis and therapeutic action of penicillamine, the following diagrams are provided.

Caption: Overview of semi-synthetic and total synthetic routes to D-penicillamine.

Caption: Mechanism of action of D-penicillamine in Wilson's disease.

Caption: Immunomodulatory effects of D-penicillamine in rheumatoid arthritis.

Caption: Mechanism of D-penicillamine in preventing cystine stone formation in cystinuria.

References